molecular formula C17H15NO3 B11842926 2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione CAS No. 876745-80-1

2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione

Cat. No.: B11842926
CAS No.: 876745-80-1
M. Wt: 281.30 g/mol
InChI Key: CNXYRUHZQCCLEC-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione is a complex organic compound that features a quinoline moiety fused with a cyclopentenedione structure

Preparation Methods

The synthesis of 2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Cyclopentenedione Group: The cyclopentenedione group can be introduced via a Knoevenagel condensation reaction between a suitable aldehyde and malononitrile, followed by cyclization.

    Final Coupling: The quinoline and cyclopentenedione intermediates are then coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, sodium borohydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It finds applications in the development of organic photovoltaic materials and other electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives and cyclopentenedione-fused heterocycles. Compared to these, 2-(3-Hydroxy-6-isopropylquinolin-2-YL)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of both quinoline and cyclopentenedione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

876745-80-1

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(3-hydroxy-6-propan-2-ylquinolin-2-yl)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C17H15NO3/c1-9(2)10-3-4-12-11(7-10)8-15(21)17(18-12)16-13(19)5-6-14(16)20/h3-9,16,21H,1-2H3

InChI Key

CNXYRUHZQCCLEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC(=C(N=C2C=C1)C3C(=O)C=CC3=O)O

Origin of Product

United States

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